{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid
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Overview
Description
5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple thiazolidine rings and various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of substituted isothiocyanates with activated aziridines in the presence of a Lewis acid catalyst. This reaction proceeds through a regio- and stereoselective pathway to form the thiazolidine ring . Another approach involves the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which offers a greener and more efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer effects may involve the inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its anticancer and antimicrobial activities.
Uniqueness
What sets 5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O3S3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O3S3/c1-12-4-5-18-8(12)3-2-7-10(16)13(6-9(14)15)11(17)19-7/h2-3H,4-6H2,1H3,(H,14,15)/b7-2+,8-3- |
InChI Key |
AMSAICQWZZDCEM-QUJXVZSASA-N |
Isomeric SMILES |
CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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